N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide represents a sophisticated intersection of organic chemistry, pharmacology, and material science. This compound belongs to a class of molecules known for their complex structure and significant biological activities, making them valuable in various scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves a multi-step process:
Starting Materials: : Begin with commercially available isoquinoline derivatives, thiophene compounds, and sulfonyl chlorides.
Key Steps
Formation of the dihydroisoquinoline ring via Pictet-Spengler reaction or hydrogenation.
Introduction of the thiophene moiety through cross-coupling reactions like Suzuki or Heck reaction.
Sulfonamide formation via reaction with sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Reaction Conditions: : Typically performed under inert atmosphere (nitrogen or argon), controlled temperature ranges (0-100°C), and using solvents such as dichloromethane, toluene, or DMF.
Industrial Production Methods: : Industrial synthesis might scale these reactions using flow chemistry techniques or batch reactors, optimizing for yield, purity, and cost-effectiveness. Automation and real-time monitoring could ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations at various positions, especially on the isoquinoline and thiophene rings, using reagents like PCC or DMSO-NaHCO₃.
Reduction: : Reduction reactions, particularly hydrogenation, can further saturate the aromatic rings or reduce any nitro or carbonyl functionalities.
Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and sulfonamide group, using halogens, nitrating agents, or strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄, NaOCl, or H₂O₂ under mild to moderate conditions.
Reduction: : Employing hydrogen gas with Pd/C or PtO₂ catalysts, or chemical reducing agents like LiAlH₄.
Substitution: : Utilizing halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), or strong bases/nucleophiles (NaNH₂, Grignard reagents).
Major Products: : Depending on the reaction, products include oxidized or reduced derivatives, halogenated compounds, nitrated aromatics, and various substituted derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Probing biological pathways, as potential enzyme inhibitors, or interacting with specific receptors.
Medicine: : Potential use in drug discovery, especially for targeting specific molecular pathways involved in diseases.
Industry: : As an intermediate in the production of specialty chemicals, polymers, or advanced materials.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: : Binding to specific enzymes, receptors, or ion channels, affecting their function.
Pathways: : Modulating signaling pathways, potentially involving kinases, G-protein-coupled receptors, or transcription factors.
Comparison with Similar Compounds
Compared to other compounds in its class, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide exhibits unique properties due to:
Structural Uniqueness: : The combination of isoquinoline, thiophene, and sulfonamide groups.
Chemical Behavior: : Its reactivity under various conditions, making it versatile in synthetic chemistry.
Biological Activity: : Specific interactions with biological targets.
Similar Compounds
N-(2-quinolinyl)-4-fluorobenzenesulfonamide
N-(2-thiophen-2-yl)-3,4-dihydroisoquinoline
4-fluoro-3-methyl-N-(2-thiophen-2-yl)benzenesulfonamide
Each of these compounds shares some structural similarities but offers distinct reactivity and biological profiles.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-16-13-19(8-9-20(16)23)29(26,27)24-14-21(22-7-4-12-28-22)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,21,24H,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSXBAREFOGVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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